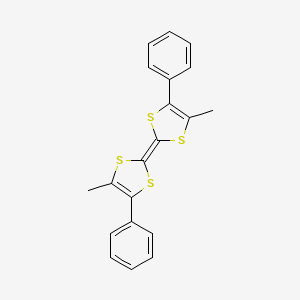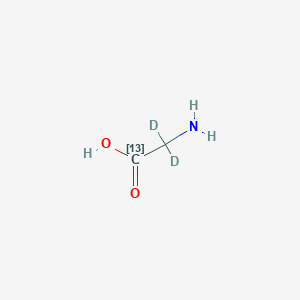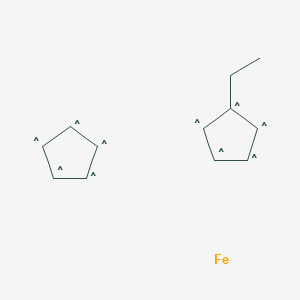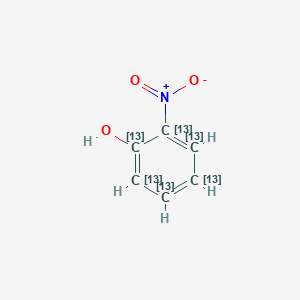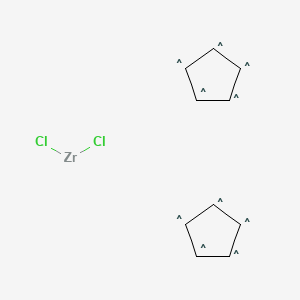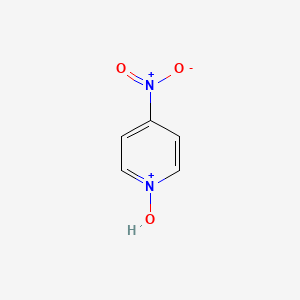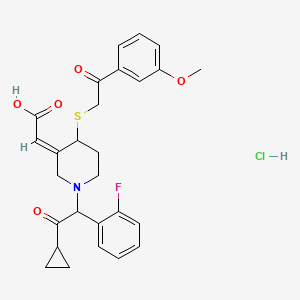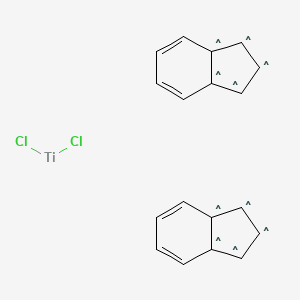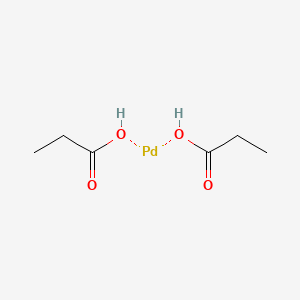
Bis(propionyloxy)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(II) propionate, also known as palladium dipropionate, is a chemical compound with the formula (C2H5CO2)2Pd. It is a coordination complex where palladium is in the +2 oxidation state, coordinated by two propionate ligands. This compound is typically used in various catalytic processes and has significant applications in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium(II) propionate can be synthesized through the reaction of palladium(II) acetate with propionic acid. The reaction typically involves dissolving palladium(II) acetate in propionic acid and heating the mixture to facilitate the exchange of acetate ligands with propionate ligands .
Industrial Production Methods
On an industrial scale, the production of palladium(II) propionate follows similar principles but may involve more controlled conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent contamination .
Análisis De Reacciones Químicas
Types of Reactions
Palladium(II) propionate undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) under specific conditions.
Reduction: Palladium(II) can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: The propionate ligands can be substituted with other ligands, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or halides.
Major Products Formed
Oxidation: Palladium(IV) compounds.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Palladium complexes with different ligands, such as palladium(II) chloride or palladium(II) acetate.
Aplicaciones Científicas De Investigación
Palladium(II) propionate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics and bio-catalysis.
Medicine: Explored for its potential in drug development and as a component in anticancer therapies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which palladium(II) propionate exerts its effects is primarily through its role as a catalyst. Palladium(II) can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. These processes involve the formation and breaking of bonds between palladium and other atoms or molecules, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II) acetate: (C2H3O2)2Pd
Palladium(II) chloride: PdCl2
Palladium(II) nitrate: Pd(NO3)2
Uniqueness
Palladium(II) propionate is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to palladium(II) acetate, it may offer different solubility and stability properties, making it suitable for specific applications where other palladium compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H12O4Pd |
|---|---|
Peso molecular |
254.58 g/mol |
Nombre IUPAC |
palladium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |
Clave InChI |
WRBZGFGKHPSJPX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCC(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



